molecular formula C20H24N2O3S B1669934 Deacetyldiltiazem CAS No. 42399-40-6

Deacetyldiltiazem

Cat. No. B1669934
CAS RN: 42399-40-6
M. Wt: 372.5 g/mol
InChI Key: NZHUXMZTSSZXSB-MOPGFXCFSA-N
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Description

Deacetyldiltiazem is a metabolite of Diltiazem . Diltiazem is a calcium ion cellular influx inhibitor, also known as a slow channel blocker or calcium antagonist . It is used for the management of Prinzmetal variant angina and chronic stable angina .


Synthesis Analysis

Diltiazem is metabolized to Deacetyldiltiazem predominantly in the liver . The metabolism in the small intestine, kidney, or blood pool is negligible compared with that in the liver . A study has shown that uranyl nitrate-induced acute renal failure (UN-ARF) increased the in vitro hepatic clearance of Diltiazem .


Molecular Structure Analysis

The empirical formula of Deacetyldiltiazem is C20H24N2O3S · HCl . It has a molecular weight of 408.94 .


Chemical Reactions Analysis

Diltiazem is metabolized into its major metabolites such as Deacetyldiltiazem in plasma . The metabolite ratio of Diltiazem to Deacetyldiltiazem was found to be significantly decreased in mild and medium folate-induced renal failure rabbits .


Physical And Chemical Properties Analysis

Deacetyldiltiazem has a density of 1.2±0.1 g/cm3, a boiling point of 596.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 93.5±3.0 kJ/mol and a flash point of 314.8±30.1 °C .

Scientific Research Applications

Summary of the Application

Deacetyldiltiazem, a metabolite of Diltiazem, is used in the study of drug metabolism and pharmacokinetics. In this research, a method was developed to quantify Diltiazem and its metabolites, including Deacetyldiltiazem, in human plasma .

Methods of Application or Experimental Procedures

A liquid chromatography coupled with mass spectrometry (LCMS/MS) method was developed for the quantification of Diltiazem and its metabolites . The chromatography was developed using a Luna 5 μ, C18, 100×4.60 mm column with a mobile phase of Acetonitrile: 0.1% formic acid (85:15 % v/v). The flow rate was 0.5 ml/min at a column temperature of 50 ± 5o C . Electron spray ionization technique in positive mode was selected to improve the selectivity and sensitivity required for this application .

Results or Outcomes Obtained

The retention times of Diltiazem, desmethyl Diltiazem, desacetyl Diltiazem were 2.5, 2.0 and 2.5 minutes respectively . The method was validated for linearity, precision, accuracy, specificity, sensitivity, matrix effect, dilution integrity, ruggedness, injection reproducibility and stability . Calibration curves during the course of validation were found to be linear for Diltiazem, desmethyl Diltiazem, desacetyl Diltiazem in the ranges of 0.604-603.902, 0.303-303.274 and 0.299-299.489 ng/mL with correlation coefficient ≥ 0.9969, 0.9958 and 0.9970 respectively .

2. Rapid, Selective and Rugged Method Development and Validation of Diltiazem and its Metabolites

Summary of the Application

In this study, a rapid, selective, and rugged method was developed for the quantification of Diltiazem and its metabolites, including Deacetyldiltiazem, in human plasma .

Methods of Application or Experimental Procedures

A liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) method was developed for the quantification of Diltiazem and its metabolites . The chromatography was developed using a Luna 5 μ, C18, 100×4.60 mm column with a mobile phase of Acetonitrile: 0.1% formic acid (85:15 % v/v). The flow rate was 0.5 ml/min at a column temperature of 50 ± 5o C . Electron spray ionization technique in positive mode was selected to improve the selectivity and sensitivity required for this application .

Results or Outcomes Obtained

The retention times of Diltiazem, desmethyl Diltiazem, desacetyl Diltiazem were 2.5, 2.0 and 2.5 minutes respectively . The method was validated for linearity, precision, accuracy, specificity, sensitivity, matrix effect, dilution integrity, ruggedness, injection reproducibility and stability . Calibration curves during the course of validation were found to be linear for Diltiazem, desmethyl Diltiazem, desacetyl Diltiazem in the ranges of 0.604-603.902, 0.303-303.274 and 0.299-299.489 ng/mL with correlation coefficient ≥ 0.9969, 0.9958 and 0.9970 respectively .

properties

IUPAC Name

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881093
Record name Desacetyl diltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deacetyldiltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Deacetyldiltiazem

CAS RN

42399-40-6
Record name Deacetyldiltiazem
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetyldiltiazem
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetyl diltiazem
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.706
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Record name DEACETYLDILTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849UT193YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deacetyldiltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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